molecular formula C11H15BN2O5 B1387184 (3-(Diethylcarbamoyl)-5-nitrophenyl)boronic acid CAS No. 871332-82-0

(3-(Diethylcarbamoyl)-5-nitrophenyl)boronic acid

Cat. No. B1387184
CAS RN: 871332-82-0
M. Wt: 266.06 g/mol
InChI Key: BSSTYJYXCIVGHB-UHFFFAOYSA-N
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Description

(3-(Diethylcarbamoyl)-5-nitrophenyl)boronic acid, commonly referred to as DECNPA, is a synthetic boronic acid that has been used in scientific research for a variety of applications. It is a colorless solid that is soluble in water, alcohols, and organic solvents. DECNPA is generally used as a catalyst in organic synthesis and as a reagent in the production of other compounds. It is also used to study the mechanism of action and biochemical and physiological effects of various compounds.

Scientific Research Applications

DECNPA has been used in a variety of scientific research applications. It has been used as a catalyst for the formation of carbon-carbon and carbon-nitrogen bonds. It has also been used in the synthesis of small molecules and peptides. Additionally, DECNPA has been used to study the mechanism of action and biochemical and physiological effects of various compounds.

Mechanism of Action

The mechanism of action of DECNPA is not fully understood. It is believed that DECNPA acts as a Lewis acid, which is a type of catalyst that can increase the rate of a reaction by forming a bond with a Lewis base. This bond is believed to be responsible for the formation of carbon-carbon and carbon-nitrogen bonds in organic synthesis.
Biochemical and Physiological Effects
The biochemical and physiological effects of DECNPA are not well understood. However, it is believed that DECNPA may have some effects on the human body. For example, DECNPA has been shown to inhibit the enzyme acetylcholinesterase, which is involved in the breakdown of acetylcholine in the body. In addition, DECNPA has been shown to cause a decrease in the activity of the enzyme cyclooxygenase, which is involved in the production of prostaglandins.

Advantages and Limitations for Lab Experiments

DECNPA has several advantages for use in laboratory experiments. It is relatively inexpensive and can be easily synthesized. It is also soluble in water, alcohols, and organic solvents, making it easy to work with in the laboratory. Additionally, DECNPA has a low toxicity and is not believed to be carcinogenic.
However, there are some limitations to using DECNPA in laboratory experiments. It is not as stable as some other boronic acids and may degrade over time. In addition, DECNPA has a relatively low solubility in some solvents, making it difficult to use in some applications.

Future Directions

There are several possible future directions for DECNPA. It could be used in the synthesis of more complex molecules and peptides. Additionally, further research could be conducted to better understand the mechanism of action and biochemical and physiological effects of DECNPA. Finally, DECNPA could be used to develop new drugs and treatments for various diseases.

properties

IUPAC Name

[3-(diethylcarbamoyl)-5-nitrophenyl]boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15BN2O5/c1-3-13(4-2)11(15)8-5-9(12(16)17)7-10(6-8)14(18)19/h5-7,16-17H,3-4H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BSSTYJYXCIVGHB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=CC(=C1)[N+](=O)[O-])C(=O)N(CC)CC)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15BN2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70657444
Record name [3-(Diethylcarbamoyl)-5-nitrophenyl]boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70657444
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

266.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(3-(Diethylcarbamoyl)-5-nitrophenyl)boronic acid

CAS RN

871332-82-0
Record name [3-(Diethylcarbamoyl)-5-nitrophenyl]boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70657444
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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